![molecular formula C20H24N4 B2627412 2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896855-41-7](/img/structure/B2627412.png)
2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrazolo[5,1-b]quinazolin ring, which is a type of fused ring system that includes both nitrogen and carbon atoms. Attached to this ring system are a phenyl ring and a propan-2-yl group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would depend on its molecular weight and structure .Scientific Research Applications
Chemical Synthesis and Reactivity
Chemical synthesis of pyrazolo[5,1-b]quinazoline derivatives has been a focus of research due to their potential biological activities. For instance, the synthesis of cycloalkane-annulated pyrazolo[1,5-a]pyrimidines and related structures has been achieved through reactions of 4-aryl-1H-pyrazol-5(3)-amines with acylcycloalkanones and acyl-5,5-dimethylcyclohexane-1,3-diones, leading to a variety of regioisomeric derivatives (Petrov et al., 2009). Such synthetic strategies highlight the chemical versatility of these compounds and their potential as scaffolds for further medicinal chemistry exploration.
Biological Activities
Research into the biological activities of pyrazolo[5,1-b]quinazoline derivatives has uncovered a range of potential therapeutic applications:
Antibacterial and Antitubercular Properties : Some novel phenylthiazole and quinazoline combination derivatives have shown promise for their antibacterial activity (Badwaik et al., 2009), while other studies have explored derivatives as potential antiproliferative agents and Pim-1 kinase inhibitors, indicating their utility in addressing various microbial and cancer cell lines (Mohareb et al., 2017).
Anti-inflammatory and Analgesic Activities : The exploration of 3-(6-substituted-1, 3-benzothiazole-2-yl)-2-[{(4-substituted phenyl) amino} methyl] quinazolines-4(3H)-ones has revealed significant anti-inflammatory and analgesic activities, suggesting their potential in the development of new therapeutic agents (Srivastav et al., 2009).
Antihistaminic Agents : Novel quinazolin-4(3H)-ones have been synthesized and tested for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. This research suggests these compounds could serve as lead molecules for developing new classes of antihistaminic agents (Alagarsamy & Parthiban, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-3-phenyl-N-propan-2-yl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-13(2)21-19-16-11-7-8-12-17(16)22-20-18(14(3)23-24(19)20)15-9-5-4-6-10-15/h4-6,9-10,13,21H,7-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRPBQXTPDPZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
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